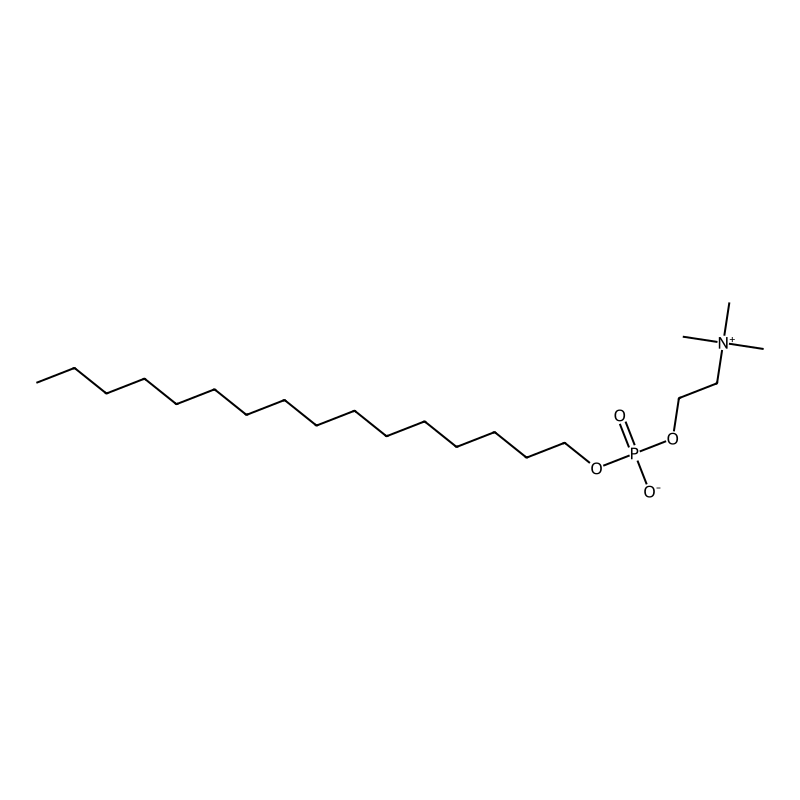

Miltefosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Key Pharmacokinetic Parameters of Miltefosine

The following table consolidates core pharmacokinetic parameters from clinical studies [1] [2].

| Parameter | Value | Notes / Context |

|---|---|---|

| Primary Elimination Half-life | 7.05 days | Range: 5.45 - 9.10 days [1]. |

| Terminal Elimination Half-life | ~31 days | 30.9 days [1]; also reported as 31 days [2] [3]. |

| Protein Binding | ~96% - 98% | Highly bound to plasma proteins [2] [3]. |

| Bioavailability | High (Animal data) | 82% in rats, 94% in dogs; absolute bioavailability in humans not fully established [2]. |

| Volume of Distribution | Wide | High concentrations in spleen, liver, kidneys, and intestinal mucosa [2]. |

| Route of Elimination | Primarily fecal | Almost completely eliminated by metabolic degradation; <0.2% excreted unchanged in urine [1] [2]. |

Population and Compartmental Differences

Clinical studies reveal significant variations in drug exposure based on age and the biological compartment measured [4].

| Factor / Compartment | Key Findings |

|---|---|

| Age-Related Differences (Plasma) | Significantly lower AUC (Area Under the Curve) and Cmax (Maximum Concentration) observed in children compared to adults receiving same mg/kg dose [4]. |

| Intracellular vs. Plasma Concentrations | Intracellular Cmax approximately 2-fold higher than in plasma; intracellular drug detectable up to 1 month post-treatment vs. 6 months in plasma [4]. |

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines a typical methodology for a population pharmacokinetic study of miltefosine in cutaneous leishmaniasis patients, integrating elements from cited research [1] [4].

Workflow for this compound population PK analysis.

Detailed Methodological Notes

- Bioanalytical Method: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is used. The lower limit of quantification (LLOQ) is typically 4 ng/mL. Samples above the upper limit are diluted with drug-free human plasma [1].

- Pharmacokinetic Modeling: Population modeling with software like NONMEM is standard. This compound pharmacokinetics are best described by an open two-compartment disposition model [1].

- Non-Compartmental Analysis (NCA): Used for comparative studies (e.g., children vs. adults) to estimate exposure parameters like AUC and Cmax [4].

Research Implications and Future Directions

The unique pharmacokinetic profile of this compound has significant clinical and research implications [1] [4]:

- Therapeutic Optimization: Lower drug exposure in children suggests that linear mg/kg dosing may lead to underdosing, potentially contributing to treatment failure and driving research into optimized pediatric dosing regimens.

- Resistance and Teratogenicity Management: The presence of subtherapeutic concentrations for months post-treatment creates a selective pressure for resistant parasites. The long half-life necessitates strict pregnancy prevention for at least 5 months after therapy.

- Intracellular Pharmacodynamics: Measuring drug concentrations in peripheral blood mononuclear cells (PBMCs) provides a better understanding of exposure at the site of parasite infection, which is crucial for establishing meaningful pharmacodynamic relationships.

References

miltefosine molecular targets phosphatidylcholine synthesis

Molecular Targets and Biological Impacts

| Target / Process | Biological Impact | Parasite Species Studied |

|---|---|---|

| Intracellular Ca²⁺ Homeostasis | Broad disruption of intracellular Ca²⁺ signaling, leading to cell death [1] [2]. | L. donovani, T. cruzi |

| Sphingosine-activated Plasma Membrane Ca²⁺ Channel | Channel activation causes a rapid increase in intracellular Ca²⁺; effect is only partially blocked by human channel antagonists [3] [4]. | L. donovani |

| Acidocalcisomes | Induces rapid alkalinization of these organelles, impairing their function in Ca²⁺ and polyphosphate storage [3] [4]. | L. donovani |

| Mitochondrial Function | Inhibits cytochrome c oxidase, reducing oxygen consumption and ATP levels [1] [4]. | L. donovani |

| Phosphatidylcholine (PC) Biosynthesis | Inhibits PC synthesis, leading to unbalanced phospholipid levels and disrupted membrane architecture [1] [5] [4]. | L. donovani, T. cruzi |

| Phosphoethanolamine Methyltransferase (PMT) | Directly inhibits this enzyme, which is critical for the PE methylation pathway of PC synthesis in some parasites [6]. | P. falciparum |

Experimental Evidence for Key Targets

The following table summarizes the quantitative data and methodologies from pivotal studies confirming miltefosine's mechanisms of action.

| Mechanism / Target | Key Experimental Findings | Experimental Methodology |

|---|---|---|

| Ca²⁺ Influx via Plasma Membrane Channel | ≥4 μM this compound induced a rapid increase in [Ca²⁺]ᵢ; pre-activation with sphingosine (10 μM) abolished further this compound effect, suggesting a shared pathway [3] [4]. | Fura-2-loaded L. donovani promastigotes; real-time fluorescence measurement of intracellular Ca²⁺ [4]. |

| Disruption of Acidocalcisomes | This compound induced rapid alkalinization of acidocalcisomes, measured by Acridine Orange fluorescence [3]. | Fluorometry using Acridine Orange, a dye that accumulates in acidic compartments [3]. |

| Inhibition of Phosphatidylcholine Synthesis | In L. donovani, this compound exposure decreased PC and increased phosphatidylethanolamine (PE) concentration [4]. | Metabolic labeling and analysis of phospholipid composition (e.g., TLC, radiolabeling) [4]. |

| Inhibition of PfPMT Enzyme | PfPMT activity was inhibited by this compound and by its product, phosphocholine [6]. | In vitro enzymatic assays with recombinant PfPMT and radiolabeled substrate (phosphoethanolamine) [6]. |

Pathways and Mechanisms of Action

The following diagram synthesizes the primary molecular interactions and downstream effects of this compound in susceptible parasites, illustrating how its multi-target action leads to cell death.

This compound's multi-target mechanism disrupts Ca²⁺ homeostasis, energy production, and membrane integrity, leading to parasite death.

Key Experimental Protocols

The foundational knowledge of this compound's action comes from several key experimental approaches.

1. Measuring Intracellular Ca²⁺ Fluxes

- Objective: To quantify changes in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ) in real-time following this compound exposure.

- Workflow:

- Cell Loading: Parasites (e.g., L. donovani promastigotes) are loaded with a ratiometric fluorescent Ca²⁺ indicator like Fura-2 AM.

- Baseline Recording: Fluorescence is measured in a spectrofluorometer to establish a baseline [Ca²⁺]ᵢ.

- Drug Application: this compound is added to the cell suspension.

- Data Acquisition: Fluorescence changes are recorded, and the [Ca²⁺]ᵢ is calculated from the ratio of emissions. Pharmacological agents like sphingosine or nifedipine can be added before or after this compound to probe channel identity [3] [4].

2. Assessing Phospholipid Biosynthesis Inhibition

- Objective: To determine the effect of this compound on phosphatidylcholine (PC) levels.

- Workflow:

- Parasite Culture & Treatment: Parasites are grown in culture and treated with this compound.

- Lipid Extraction: Total lipids are extracted from control and treated cells using a chloroform-methanol mixture (e.g., Bligh and Dyer method).

- Separation & Analysis: Phospholipids are separated by thin-layer chromatography (TLC). The PC spots are identified using standards.

- Quantification: The PC is quantified, for example, by scraping the TLC spots and measuring the phosphorus content, or by using radiolabeled precursors (e.g., ¹⁴C-choline) incorporated into PC [5] [4].

References

- 1. Unmasking the Mechanism behind this compound: Revealing ... [pubmed.ncbi.nlm.nih.gov]

- 2. Unmasking the Mechanism behind this compound [mdpi.com]

- 3. Mechanism of Action of this compound on Leishmania ... [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of this compound on Leishmania donovani ... [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the phosphatidylcholine and ... [sciencedirect.com]

- 6. A pathway for phosphatidylcholine biosynthesis in ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Immunomodulatory Effects of Miltefosine on Eosinophils

Executive Summary

Miltefosine, an alkylphosphocholine drug approved for the treatment of leishmaniasis, demonstrates significant immunomodulatory activity on eosinophils, key effector cells in allergic inflammation. Emerging evidence indicates that beyond its direct anti-parasitic effects, this compound effectively suppresses multiple eosinophil effector functions including activation, degranulation, and chemotaxis. Preclinical models confirm its efficacy in reducing allergic airway inflammation and improving lung function, positioning it as a promising therapeutic candidate for eosinophil-associated disorders such as asthma. This whitepaper provides a comprehensive technical analysis of the molecular mechanisms, experimental data, and methodological protocols for investigating this compound's immunomodulatory properties, offering drug development professionals a foundation for future research and therapeutic development.

Introduction to this compound and Eosinophil Biology

This compound: From Anti-Parasitic to Immunomodulatory Agent

This compound (hexadecylphosphocholine) was originally developed as an anticancer agent and is now the only oral drug approved for the treatment of leishmaniasis and American Trypanosomiasis (Chagas disease) [1]. Its primary mechanism of action against parasites involves disruption of intracellular Ca2+ homeostasis, affecting critical organelles including mitochondria and acidocalcisomes [1]. Beyond its direct anti-parasitic effects, this compound demonstrates significant immunomodulatory properties on various human cell types, including T-cells, mast cells, and, as recently discovered, eosinophils [2].

Eosinophils in Allergic Inflammation

Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic inflammatory diseases such as asthma, atopic dermatitis, and eosinophil-associated disorders. Upon activation, eosinophils undergo a coordinated response involving upregulation of surface adhesion molecules (e.g., CD11b), directed chemotaxis toward inflammatory sites, release of cytotoxic granule proteins, and production of inflammatory mediators that perpetuate the inflammatory cascade [2]. Targeting eosinophil activation and effector functions therefore represents a rational therapeutic strategy for allergic diseases.

Key Experimental Findings on this compound and Eosinophils

In Vitro Effects on Human Eosinophils

Recent research demonstrates that this compound directly suppresses multiple activation pathways and effector functions in human eosinophils, as summarized in Table 1.

Table 1: In Vitro Effects of this compound on Human Eosinophil Functions

| Eosinophil Function | Experimental Measure | Effect of this compound | Proposed Mechanism |

|---|---|---|---|

| Cell Activation | CD11b surface up-regulation | Significant suppression [2] | Disruption of lipid raft signaling [2] |

| Degranulation | CD63 surface expression | Significant inhibition [2] | Modulation of intracellular signaling pathways [2] |

| Chemotaxis | Migration toward eotaxin-1/CCL11 and eotaxin-2/CCL24 | Markedly reduced [2] | Interference with chemokine receptor signaling [2] |

| Downstream Signaling | Phospho-Akt (Ser 473) levels | Reduced activation [2] | Inhibition of PI3K/Akt pathway [2] |

| Cell Viability | Annexin V/PI staining | No induction of apoptosis at effective concentrations [2] | Specific effect on activation pathways |

In Vivo Efficacy in Allergic Inflammation Models

The therapeutic potential of this compound has been validated in established mouse models of allergic inflammation, with results detailed in Table 2.

Table 2: In Vivo Efficacy of this compound in Murine Models of Allergic Inflammation

| Model Type | Experimental Design | Key Findings | Clinical Significance |

|---|---|---|---|

| Allergic Cell Recruitment | Intranasal eotaxin-2 challenge after this compound treatment [2] | Significant reduction of eosinophil infiltration into airways [2] | Potential to inhibit inflammatory cell recruitment |

| Ovalbumin-Induced Allergic Lung Inflammation | Standard OVA sensitization/challenge with this compound treatment [2] | Reduced immune cell infiltration; Improved lung function parameters [2] | Direct benefit in relevant disease model |

Detailed Experimental Protocols

In Vitro Assessment of Eosinophil Functions

3.1.1 Eosinophil Isolation and Culture

- Source: Isolate human peripheral blood eosinophils from fresh anticoagulated blood.

- Isolation Method: Use negative selection kits (e.g., Human Eosinophil Isolation Kit, Miltenyi Biotec) according to manufacturer's protocol [3].

- Purity Confirmation: Assess purity via flow cytometry (typically >95%) using cell-specific surface markers [3].

- Culture Conditions: Maintain cells in assay buffer (PBS with Ca2+/Mg2+, 10 mM HEPES, 10 mM glucose, 0.1% bovine serum albumin, pH 7.4) or culture medium (RPMI 1640 with 1% FBS, 1% Penicillin/Streptomycin) with IL-5 (50 pM) to prolong viability [2] [3].

3.1.2 Functional Assays

CD11b Up-regulation Assay

- Procedure: Pre-treat eosinophils with this compound (0.4-50 μg/mL) or vehicle for 30-60 minutes, then stimulate with appropriate agonists (e.g., 1-10 nM eotaxin-1/CCL11) for 15-30 minutes [2].

- Staining: Incubate cells with CD11b-FITC antibody (e.g., IMO53OU, Beckman Coulter) [2].

- Analysis: Quantify mean fluorescence intensity (MFI) by flow cytometry [2].

Degranulation Assay

- Measurement: Assess surface expression of CD63 as a marker of granule release [2].

- Procedure: Pre-treat cells with this compound, stimulate with agonists, then stain with FITC-conjugated CD63 antibody [2].

- Analysis: Determine percentage of CD63-positive cells and MFI by flow cytometry [2].

In Vitro Chemotaxis/Migration Assay

- System: 48-well micro-Boyden chamber with 5 μm PVP-free polycarbonate filters [3].

- Procedure: Place this compound-pre-treated eosinophils in upper chamber; chemoattractants (e.g., eotaxin-1/CCL11, 1-10 nM) in lower chamber [2] [3].

- Incubation: Migrate for 60 minutes at 37°C [3].

- Quantification: Count migrated cells in lower chamber by flow cytometry [3].

Downstream Signaling Analysis

- Phospho-Akt Detection: Stimulate pre-treated eosinophils, fix, permeabilize, and stain with anti-phospho-Akt (Ser 473) primary antibody followed by Alexa Fluor 488-conjugated secondary antibody [2].

- Analysis: Quantify phosphorylation levels by flow cytometry [2].

In Vivo Models of Allergic Inflammation

3.2.1 Allergic Cell Recruitment Model

- Animals: BALB/c mice (8-12 weeks old, both sexes) [2].

- Treatment: Administer this compound (dose range: 1-10 mg/kg) or vehicle control via oral gavage or intraperitoneal injection [2].

- Challenge: Administer intranasal eotaxin-2 (CCL24) 1-2 hours after this compound treatment [2].

- Sample Collection: Harvest bronchoalveolar lavage (BAL) fluid 4-6 hours post-challenge [2].

- Analysis: Count infiltrated eosinophils in BAL fluid by flow cytometry using specific markers (e.g., Siglec-F) [2].

3.2.2 Ovalbumin-Induced Allergic Airway Inflammation

- Sensitization: Inject mice intraperitoneally with ovalbumin (OVA) adsorbed to aluminum hydroxide adjuvant on day 0 and day 7 [2].

- Challenge: Expose mice to aerosolized OVA (1%) for 20-30 minutes daily on days 14-16 [2].

- Treatment: Administer this compound during challenge period (days 14-16) [2].

- Assessment:

Molecular Mechanisms of Action

The immunomodulatory effects of this compound on eosinophils involve multiple molecular mechanisms, with key pathways and targets illustrated below.

Figure 1: Molecular Mechanisms of this compound's Immunomodulatory Effects on Eosinophils. This compound primarily acts through disruption of lipid raft integrity, leading to inhibition of key signaling pathways and suppression of eosinophil effector functions.

Key Mechanistic Insights

Lipid Raft Disruption: this compound accumulates in cholesterol-rich microdomains (lipid rafts) of cell membranes, increasing membrane fluidity and disrupting the compartmentalization of signaling molecules essential for eosinophil activation [2].

Calcium Homeostasis: While primarily documented in parasites, this compound disrupts intracellular Ca2+ homeostasis by affecting mitochondria and acidocalcisomes, which may contribute to its effects on human eosinophils [1].

PI3K/Akt Pathway Inhibition: this compound significantly reduces phosphorylation of Akt (Ser 473), indicating suppression of this critical signaling pathway in eosinophil activation [2].

Research Gaps and Future Directions

Despite promising findings, several research gaps remain to be addressed:

Precise Molecular Targets: The exact molecular targets of this compound in human eosinophils require further elucidation, particularly its potential interactions with specific receptors and signaling molecules.

Clinical Translation: While preclinical data is compelling, clinical studies specifically examining this compound's efficacy in eosinophilic diseases are needed to validate its therapeutic potential.

Combination Therapies: The potential for synergistic effects between this compound and existing eosinophil-targeted therapies (e.g., biologics like anti-IL-5) remains unexplored.

Safety Profile: The risk-benefit ratio of this compound for non-life-threatening conditions like asthma requires careful evaluation, particularly regarding gastrointestinal side effects and teratogenicity [1].

Conclusion

References

Comprehensive Technical Analysis: Structure-Activity Relationship of Alkylphosphocholine Analogues for Antiparasitic Therapy

Introduction and Clinical Context

Miltefosine (hexadecylphosphocholine) represents a cornerstone in antiparasitic chemotherapy as the only oral agent approved for treatment of visceral leishmaniasis (VL), a neglected tropical disease causing 20,000-40,000 deaths annually in endemic regions [1] [2]. Originally developed as an anticancer agent in the 1980s, this alkylphosphocholine (APC) was repurposed through a public-private partnership between WHO/TDR and pharmaceutical partners, culminating in its approval for VL in India in 2002 [2]. Despite its revolutionary clinical impact as an oral therapy enabling treatment in primary care settings, this compound suffers from significant limitations including teratogenicity, gastrointestinal toxicity (vomiting and diarrhea in up to 62% of patients), emergence of drug resistance, and an exceptionally long elimination half-life (7.05 days primary, 30.9 days terminal) that promotes selective pressure for resistant parasites [1] [3] [2]. These clinical challenges have motivated extensive structure-activity relationship (SAR) studies to identify novel APC analogues with improved therapeutic profiles, greater potency, and reduced toxicity.

The chemical architecture of this compound consists of three modular components: a hydrophilic phosphocholine head group, a linker region (glycerol or equivalent spacer), and a hydrophobic alkyl carbon tail (16-carbon chain) [1]. This amphiphilic structure confers unique membrane-interactive properties but also contributes to the observed cytotoxicity and side effects. Research has systematically explored modifications to each domain to elucidate structural determinants of antileishmanial activity while mitigating adverse effects [1] [4]. The following sections present a comprehensive technical analysis of SAR findings, detailed experimental methodologies for key studies, molecular mechanisms of action, and future research directions emerging from current evidence.

Comprehensive Structural Modifications and SAR Analysis

Systematic Domain Modification Strategies

Researchers have employed rational drug design approaches to modify each region of the this compound structure, generating three primary APC series with variations in the head group, tail length, and linker region [1] [4]. The hydrophilic phosphocholine head serves as a crucial recognition element for drug uptake transporters, while the hydrophobic alkyl tail modulates membrane integration and disruptive capacity. The linker region influences molecular conformation and metabolic stability. Through systematic modification, investigators have identified striking correlations between structural features and biological activity:

Tail length optimization: Progressive shortening of the 16-carbon alkyl chain (APC16, this compound) revealed a pronounced goldilocks zone for antileishmanial activity, with the 12-carbon analogue (APC12) demonstrating 4-10 fold enhanced potency compared to the parent compound across multiple Leishmania donovani strains, regardless of their antimony susceptibility profile [1] [4]. This represented a paradigmatic shift from the assumption that longer alkyl chains necessarily confer greater activity.

Head group modifications: Alterations to the polar phosphocholine moiety significantly impact both parasite selectivity and mammalian cell cytotoxicity, with certain analogues showing improved therapeutic indices despite reduced absolute potency [1]. The charged trimethylammonium group appears essential for interaction with putative transporters but admits some stereoelectronic modification.

Linker region adjustments: Structural changes in the connector between head and tail groups influence metabolic stability and membrane dynamics, with non-hydrolyzable ether linkages generally conferring superior in vivo stability compared to ester counterparts [1] [4].

Quantitative Activity Profiling of APC Analogues

Comprehensive in vitro screening against Leishmania donovani promastigotes and intracellular amastigotes has yielded precise quantitative data on the pharmacological activity of various APC analogues. The following table summarizes the inhibitory concentrations for the most significant compounds:

Table 1: In vitro antileishmanial activity of alkylphosphocholine analogues against L. donovani

| Compound | IC₅₀ vs Promastigotes (μM) | IC₉₀ vs Promastigotes (μM) | IC₅₀ vs Amastigotes (μM) | IC₉₀ vs Amastigotes (μM) |

|---|---|---|---|---|

| APC12 | 0.46 | 4.14 | 0.01 | 0.09 |

| APC16 (this compound) | - | - | 0.04-0.10 | 0.36-0.90 |

| Other APCs | 0.46->82.21 | 4.14-739.89 | 0.01->8.02 | 0.09-72.18 |

The data reveal that APC12 demonstrates superior potency across both parasite life stages, with particularly remarkable activity against the clinically relevant intracellular amastigote form [1] [4]. Notably, this enhanced potency does not come at the expense of selectivity, as cytotoxicity assessments against uninfected macrophages confirmed maintained parasite specificity. The structure-activity relationship follows a consistent pattern across strains with differing drug susceptibility backgrounds, suggesting a conserved mechanism of action that bypasses existing resistance mechanisms to conventional antileishmanial agents.

In Vivo Efficacy and Therapeutic Potential

The translational potential of these SAR findings was validated in a murine model of visceral leishmaniasis, where APC12 administered via intravenous injection (40 mg/kg) significantly reduced parasite burdens in key target organs: 60 ± 11% reduction in liver parasitosis and 60 ± 19% reduction in spleen parasitosis [1] [4]. Perhaps more clinically relevant, oral administration of APC12 achieved a substantial 54 ± 34% reduction in bone marrow parasite load, indicating effective systemic distribution and tissue penetration. These findings confirm that strategic modification of the alkyl tail length can yield compounds with not only enhanced in vitro potency but also meaningful in vivo efficacy. The demonstration of oral activity is particularly promising for resource-limited endemic regions where parenteral administration presents significant logistical challenges.

Detailed Experimental Protocols and Methodologies

In Vitro Antileishmanial Susceptibility Assays

Standardized protocols for evaluating APC analogue activity against Leishmania donovani employ luciferase-expressing transgenic parasites to enable sensitive, quantitative assessment of parasite viability through bioluminescence measurements [4]. The experimental workflow encompasses both extracellular promastigotes and intracellular amastigotes:

Parasite culture conditions: Leishmania donovani promastigotes (including antimony-sensitive MHOM/NP/02/BPK282/0cl4, antimony-intermediate MHOM/NP/02/BPK087/0cl11, and antimony-resistant MHOM/NP/02/BPK275/0cl18 strains) are maintained in complete medium (RPMI 1640 or HOMEM supplemented with 20% heat-inactivated fetal calf serum, 1% penicillin/streptomycin, and 1% L-glutamine) at 25°C with weekly passage [4]. Transgenic lines expressing luciferase require additional culture with hygromycin B selection.

Promastigote susceptibility testing: Log-phase luciferase-expressing promastigotes (100 μL at 10⁶ cells/mL) are seeded into 96-well plates and exposed to serial dilutions of APC analogues (0.01-6.25 μg/mL, n=3 per treatment) for 72 hours at 25°C [4]. Following incubation, bioluminescence is quantified using a microplate luminometer after addition of luciferin substrate, with viability calculated relative to untreated controls.

Intracellular amastigote assays: Primary mouse bone marrow-derived macrophages (1-2×10⁵ cells/well) are allowed to adhere for 24 hours in complete DMEM with 20% FCS, 1% penicillin/streptomycin, 30% L-cell supernatant, and 1% L-glutamine at 37°C, 5% CO₂ [4]. Macrophages are infected with luciferase-expressing promastigotes at parasite:host cell ratios of 1:10 to 1:40 (adjusted based on strain infectivity) for 24 hours, then treated with APC analogues for 72 hours. Infection levels and drug efficacy are quantified by bioluminescence measurement after lysing host cells.

Table 2: Key parameters for in vitro antileishmanial susceptibility testing

| Assay Component | Specifications | Conditions | Endpoint Measurement |

|---|---|---|---|

| Promastigote Culture | RPMI-1640 or HOMEM + 20% FCS, 1% P/S, 1% glutamine | 25°C, 72 hours | Bioluminescence (luciferase activity) |

| Macrophage Culture | DMEM + 20% FCS, 1% P/S, 30% L-cell supernatant, 1% glutamine | 37°C, 5% CO₂, 24-72 hours | Bioluminescence after host cell lysis |

| Drug Exposure | Serial dilutions: 0.01-6.25 μg/mL, n=3 per concentration | 72 hours | IC₅₀/IC₉₀ calculation from dose-response curves |

| Infection Parameters | Parasite:host cell ratios 1:10 to 1:40 (strain-dependent) | 24 hours pre-treatment | Optimization for comparable infection rates across strains |

In Vivo Efficacy Evaluation in Murine Model

The in vivo therapeutic potential of promising APC analogues is validated using a BALB/c mouse model of visceral leishmaniasis, following this standardized protocol [4]:

Infection model development: Age-matched female BALB/c mice (20-25 g) are infected with Leishmania donovani amastigotes via intravenous or intracardiac injection to establish systemic infection targeting spleen, liver, and bone marrow [4]. All animal studies require appropriate ethical approval and compliance with institutional guidelines (e.g., UK Home Office project license PPL60/4334).

Drug administration and experimental groups: Infected mice are randomized into treatment groups (typically n=5-8 per group) receiving either vehicle control, this compound (APC16, reference standard), or experimental APC analogues. Test compounds are administered via oral gavage or intravenous injection at predetermined doses (e.g., 40 mg/kg APC12) for 28 days, reflecting the standard human treatment duration [1] [4].

Parasite burden quantification: At experimental endpoint, mice are euthanized and target organs (spleen, liver, bone marrow) are aseptically collected. Parasite loads are quantified through multiple methods: limiting dilution assay, qPCR targeting parasite kinetoplast DNA, or bioluminescence imaging for luciferase-expressing strains [4]. Data are expressed as percent reduction in parasite burden compared to untreated controls, with statistical significance determined by ANOVA with post-hoc testing.

The experimental design and workflow for evaluating APC analogues can be visualized as follows:

Figure 1: Experimental workflow for evaluating alkylphosphocholine analogues, encompassing in vitro screening, SAR analysis, and in vivo validation in a murine visceral leishmaniasis model.

Molecular Mechanisms of Action and Signaling Pathways

Membrane Disruption and Calcium Homeostasis Dysregulation

This compound and its APC analogues exert their antiparasitic effects through multiple interconnected mechanisms that collectively disrupt essential Leishmania cellular processes. Rather than engaging a single molecular target, these compounds interact with membrane structures and signaling networks to induce parasite death:

Membrane architecture disruption: As amphiphilic molecules, APC analogues incorporate into parasite membranes and modify their physical properties, increasing fluidity and compromising membrane integrity [5] [6]. Biophysical studies demonstrate that this compound forms micelles above its critical micelle concentration (CMC ≈ 50 μM in buffered solution) and interacts with lipid vesicles, promoting disorder in the bilayer structure [5]. These membrane perturbations inhibit phospholipase-mediated remodeling and potentially interfere with membrane-bound signaling complexes.

Calcium homeostasis disruption: A pivotal mechanism involves activation of a plasma membrane calcium channel in Leishmania donovani that is functionally analogous to human L-type voltage-gated calcium channels but exhibits distinct pharmacological properties [7]. This compound (4 μM) triggers substantial calcium influx into parasites, inducing rapid elevation of intracellular calcium concentration ([Ca²⁺]ᵢ) that activates calcium-dependent degradation pathways. This channel is also activated by sphingosine but shows only partial sensitivity to classical L-type channel blockers like nifedipine, indicating unique structural features [7].

Mitochondrial targeting: this compound inhibits cytochrome c oxidase in the mitochondrial electron transport chain, reducing oxygen consumption and ATP production while generating oxidative stress [7] [8]. This metabolic compromise synergizes with calcium dysregulation to promote an apoptosis-like cell death characterized by phosphatidylserine externalization, DNA fragmentation, and loss of membrane integrity [7].

Integrated Signaling Pathway Modulation

The multifaceted mechanism of action of APC analogues can be visualized as an integrated signaling network that collectively compromises parasite viability:

Figure 2: Integrated mechanism of action of alkylphosphocholine analogues, depicting multi-target effects on membrane integrity, calcium homeostasis, and mitochondrial function that collectively induce parasite death.

The structure-dependent activity of APC analogues arises from differential engagement with these mechanisms. Optimal alkyl chain length (e.g., APC12) appears to maximize membrane interaction while facilitating cellular uptake through a lem3p-dependent transport system identified in yeast models [9]. Shorter chains may inadequately perturb membrane architecture, while excessively long chains potentially reduce bioavailability or exhibit heightened cytotoxicity against host cells. Modifications to the phosphocholine head group influence interaction with specific signaling proteins and transport mechanisms, further tuning the therapeutic index.

Research Challenges and Future Directions

Current Limitations and Clinical Translation Barriers

Despite promising SAR insights and identification of highly active analogues like APC12, several significant challenges impede the clinical translation of next-generation APC-based therapeutics:

Therapeutic index optimization: While APC12 demonstrates enhanced antileishmanial potency, comprehensive toxicological profiling in mammalian systems remains incomplete [1] [4]. The structural features that enhance activity against Leishmania may concurrently increase interactions with mammalian membranes and signaling pathways, potentially narrowing the therapeutic window.

Pharmacokinetic challenges: The extremely long elimination half-life of this compound (30.9 days terminal) contributes to resistance selection pressure, but excessive reduction may compromise efficacy through inadequate drug exposure [1] [2]. Optimal APC analogues must balance effective tissue penetration with reasonable residence time to maximize parasite clearance while minimizing resistance development.

Formulation and stability considerations: The amphiphilic nature of APC analogues presents formulation challenges related to critical micelle concentration, chemical stability, and oral bioavailability [5] [6]. APC12 and related compounds may require specialized delivery systems to maximize therapeutic potential while ensuring stability under field conditions in endemic regions.

Strategic Research Priorities and Development Opportunities

Future research should prioritize several key areas to advance APC-based therapeutics for leishmaniasis and potentially other infectious diseases:

Combination therapy development: Leveraging the unique mechanisms of APC analogues in rational combination regimens with established agents (amphotericin B, paromomycin) or novel compounds to enhance efficacy, shorten treatment duration, and protect against resistance emergence [4] [2]. Previous studies have demonstrated promising synergy between this compound and paromomycin (98.6% cure rate at 12 months post-treatment) [4].

Transport mechanism elucidation: Detailed characterization of APC uptake mechanisms in Leishmania parasites, including the role of putative transporters such as the lem3p homolog and potential resistance mechanisms involving reduced drug accumulation [9]. Understanding these pathways could inform the design of analogues that bypass existing resistance mechanisms.

Structural diversification: Expansion beyond traditional APC chemotypes through hybrid structures incorporating elements from other antileishmanial scaffolds, potentially addressing limitations of the current chemical series while maintaining favorable oral bioavailability [1] [4].

Therapeutic repurposing exploration: Investigation of APC analogues for other parasitic diseases, building on demonstrated activity against Trypanosoma cruzi and Trypanosoma brucei [7] [8], and recent findings that this compound binds directly to CCR5, activating MAPK and JAK2/STAT3 signaling pathways with potential applications in thrombocytopenia [10].

Conclusion

The systematic investigation of structure-activity relationships within the alkylphosphocholine class has yielded fundamental insights into the structural determinants of antileishmanial activity while identifying promising analogues with superior pharmacological profiles compared to the parent compound this compound. The discovery that APC12 (12-carbon alkyl chain) exhibits 4-10 fold enhanced potency against Leishmania donovani while maintaining selectivity represents a paradigm shift in APC optimization strategies, challenging conventional structure-activity assumptions favoring longer alkyl chains. Detailed mechanistic studies have elucidated the multi-target nature of APC action, encompassing membrane disruption, calcium homeostasis dysregulation, and mitochondrial dysfunction that collectively induce apoptosis-like parasite death.

References

- 1. Structure and Antiparasitic Activity Relationship of ... [pubmed.ncbi.nlm.nih.gov]

- 2. Why this compound—a life-saving drug for leishmaniasis—is ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 4. Structure and Antiparasitic Activity Relationship of ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound and BODIPY-labeled alkylphosphocholine with ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits the membrane remodeling caused by ... [sciencedirect.com]

- 7. Mechanism of Action of this compound on Leishmania donovani ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 9. Lem3p Is Essential for the Uptake and Potency ... [sciencedirect.com]

- 10. Targeting CCR5 with this compound as a therapeutic strategy ... [sciencedirect.com]

Miltefosine Susceptibility Testing Protocols

The methodology for in vitro susceptibility testing of miltefosine varies significantly depending on the target pathogen. The table below summarizes the core protocols for different microorganisms, based on established reference methods.

| Pathogen / System | Recommended Method & Standards | Key Culture Media & Conditions | Endpoint Determination & Key Parameters |

|---|---|---|---|

| Leishmania spp. (Promastigotes) [1] | Broth microdilution; methods adapted from previous studies [2] | M199 medium, supplemented with 10% heat-inactivated FCS, 0.25% hemin, 2% sterile human urine. Incubation at 25°C [1]. | EC₅₀ calculated from dose-response curves. For promastigote assays, EC₅₀ is the concentration that reduces viability by 50% [1]. |

| Leishmania spp. (Intracellular Amastigotes) [1] [2] | Infection of host cells (e.g., Bone Marrow-Derived Macrophages - BMDM) | BMDM cultured in RPMI medium. Infection with promastigotes at an MOI of 15. Incubation for 72h at 37°C, 5% CO₂ [1]. | Microscopic examination of stained coverslips to count the number of amastigotes per macrophage. EC₅₀ is the concentration that reduces the amastigote burden by 50% [1] [2]. |

| Fusarium spp. (Filamentous Fungi) [3] | Broth microdilution; CLSI M38-A3 standard | RPMI 1640 medium. Inoculum prepared to obtain ( 0.4 \times 10^4 ) to ( 5 \times 10^4 ) CFU/mL. Incubation at 35°C for 48h [3]. | MIC read visually as the lowest concentration resulting in 100% inhibition of fungal growth [3]. |

| Pythium insidiosum (Oomycete) [4] | Broth microdilution | RPMI 1640 and Mueller-Hinton (MH) broth. Results are highly medium-dependent [4]. | MIC and MCC determined. MCC is the minimum cidal concentration, showing no growth on subculture [4]. |

| Dermatophytes [5] | Broth microdilution | Not specified in detail within the abstract. | MIC determined and compared to other antifungals like itraconazole and terbinafine [5]. |

This diagram illustrates the general workflow for conducting a broth microdilution assay, which is the standard method for testing fungi and can be adapted for Leishmania promastigotes.

Quantitative Susceptibility Data for Various Pathogens

The in vitro activity of this compound against a range of pathogens is summarized in the table below. The data is presented as MIC (Minimum Inhibitory Concentration) or EC₅₀ (Half-Maximal Effective Concentration) values.

| Pathogen Group | Specific Organism / Context | This compound Susceptibility (MIC or EC₅₀) | Comparative Drugs (MIC/EC₅₀) |

|---|---|---|---|

| Leishmania | L. infantum (Brazil, promastigotes, 73 strains) [1] | EC₅₀: 5.89 - 23.7 µM | Not provided for comparators in this context. |

| Leishmania | L. infantum (Brazil, intracellular amastigotes, 13 strains) [1] | EC₅₀: 1.41 - 4.57 µM | Not provided for comparators in this context. |

| Leishmania | L. amazonensis (clinical isolate from DCL patient) [2] | Less susceptible than reference strains in vitro, but effective in vivo. | EC₅₀ higher than reference strain M2269. |

| Fungi | Fusarium spp. (110 isolates) [3] | GM MIC: 1.44 µg/mL | Amphotericin B (0.8 µg/mL), Voriconazole (2.15 µg/mL), Itraconazole (14.19 µg/mL) [3]. |

| Fungi | Dermatophytes (77 isolates) [5] | GM MIC: 0.671 µg/mL | Terbinafine (0.039 µg/mL), Itraconazole (1.718 µg/mL); this compound was more active than itraconazole [5]. |

| Oomycete | Pythium insidiosum (in RPMI medium) [4] | MIC/MCC: 0.5 - 2 µg/mL (GM 1.54/1.61 µg/mL) | Activity was significantly reduced in Mueller-Hinton medium (MIC/MCC 32-64 µg/mL) [4]. |

Insights into this compound's Mechanism of Action

Understanding the mechanism of action provides context for susceptibility testing. Research indicates that this compound has a multi-faceted and pleiotropic effect on parasites, particularly against trypanosomatids like Leishmania and Trypanosoma cruzi.

- Disruption of Calcium Homeostasis: A primary mechanism is the disruption of the parasite's intracellular Ca²⁺ homeostasis. This compound activates a specific sphingosine-sensitive Ca²⁺ channel in the plasma membrane of L. donovani, causing a large influx of Ca²⁺ into the cytoplasm. It also affects two key Ca²⁺ storage organelles: the single giant mitochondrion and the acidocalcisomes [6] [7].

- Inhibition of Key Enzymes: this compound is known to inhibit the synthesis of phosphatidylcholine and also affects the mitochondrial cytochrome c oxidase, disrupting energy metabolism in the parasite [6] [7].

- Resistance Markers: In Leishmania, resistance is often linked to reduced drug accumulation. This is frequently associated with mutations in the this compound transporter (MT) gene or its subunit Ros3, which are responsible for the drug's internalization [2]. The absence of the this compound sensitive locus (MSL) on chromosome 31 has also been associated with treatment failure in some L. infantum strains [1].

The following diagram illustrates how this compound's multi-target mechanism disrupts the parasite's cellular functions.

Critical Considerations for Experimental Design

When planning your experiments, please consider the following technical points derived from the research:

- Assay Type Defines Outcome: For intracellular parasites like Leishmania, testing on intracellular amastigotes within macrophages is more clinically relevant than tests on promastigotes, as it can better predict in vivo efficacy [1] [2].

- Medium Matters: The culture medium can drastically influence results, as seen with Pythium insidiosum, where this compound's potency was significantly lower in Mueller-Hinton broth compared to RPMI 1640 [4]. Always adhere to standardized recommendations (e.g., CLSI) where available.

- Strain-Specific Variability: Be aware of natural variation in susceptibility among strains of the same species, even without prior drug pressure [1] [2]. Testing a representative number of isolates is crucial for robust conclusions.

References

- 1. In Vitro Susceptibility to this compound of Leishmania infantum ... [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo this compound Susceptibility of a Leishmania ... [journals.plos.org]

- 3. In Vitro Antifungal Susceptibility Profile of this compound ... [mdpi.com]

- 4. Efficacy of this compound therapy against subcutaneous ... [sciencedirect.com]

- 5. (PDF) In Activities of Vitro and Two Novel Antifungal... This compound [academia.edu]

- 6. Mechanism of Action of this compound on Leishmania donovani ... [pmc.ncbi.nlm.nih.gov]

- 7. Unmasking the Mechanism behind this compound [mdpi.com]

Comprehensive Analysis of Miltefosine-Induced Apoptosis in Leishmania Parasites: Mechanisms, Experimental Evidence, and Methodologies

Introduction to Miltefosine's Anti-Leishmanial Activity

This compound (hexadecylphosphocholine) represents a groundbreaking advancement in anti-leishmanial chemotherapy as the first oral agent approved for treating all clinical forms of leishmaniasis, including visceral (VL), cutaneous (CL), and mucocutaneous manifestations. Originally developed as an antitumor agent for cutaneous metastases from mammary carcinomas, this alkylphosphocholine membrane-active synthetic ether-lipid analogue was repurposed for parasitic diseases after demonstrating remarkable efficacy against Leishmania parasites. Its significance is particularly pronounced in regions where antimony-resistant infections have emerged, compromising first-line treatment options. This compound has demonstrated cure rates of approximately 98% in Indian VL, even in cases refractory to antimonial drugs, revolutionizing treatment paradigms for this potentially fatal disease.

The pleiotropic nature of this compound's anti-leishmanial activity involves multiple interconnected mechanisms that culminate in parasite death. Unlike conventional antiparasitic agents that typically target single metabolic pathways, this compound exerts its effects through direct parasiticidal action and host immunomodulation, creating a multifaceted assault on Leishmania parasites. This comprehensive technical review synthesizes current understanding of this compound-induced apoptotic pathways in Leishmania species, presents structured quantitative data on its efficacy, and provides detailed experimental methodologies for investigating its mechanisms—essential knowledge for researchers and drug development professionals working on novel therapeutic strategies against parasitic diseases.

Fundamental Mechanisms of this compound Action

The anti-leishmanial activity of this compound manifests through several interconnected biological pathways that disrupt essential parasite functions and ultimately trigger apoptosis-like death.

Disruption of Intracellular Ca²⁺ Homeostasis

A primary mechanism underlying this compound's lethality involves the deliberate disruption of the parasite's intracellular calcium homeostasis, which serves as a rational therapeutic target distinguishing parasite from host:

Mitochondrial Targeting: this compound accumulates in the unique single giant mitochondrion characteristic of kinetoplastids (occupying approximately 12% of the cytoplasm), where it impairs calcium regulation by affecting the mitochondrial calcium uniporter (MCU) and promoting calcium overload. This disruption collapses the mitochondrial membrane potential, leading to organellar dysfunction and release of pro-apoptotic factors. [1]

Acidocalcisome Effects: The drug also targets acidocalcisomes—acidic calcium storage organelles unique to protozoa—interfering with their calcium sequestration capacity and further contributing to cytosolic calcium elevation. [1]

Calcium Channel Activation: this compound activates a specific sphingosine-sensitive Ca²⁺ channel in the plasma membrane of Leishmania parasites, which differs structurally and functionally from human L-type voltage-gated calcium channels. This activation permits uncontrolled calcium influx, exacerbating intracellular calcium dysregulation. [1]

The collective impact of these actions creates a calcium signaling catastrophe within the parasite, with elevated cytoplasmic calcium concentrations activating calcium-dependent proteases and nucleases that initiate apoptotic processes.

Membrane Integrity and Lipid Metabolism Disruption

As an alkylphosphocholine analogue, this compound naturally targets membrane integrity and lipid-dependent signaling pathways:

Phosphatidylcholine Biosynthesis Inhibition: this compound inhibits the de novo synthesis of phosphatidylcholine, an essential phospholipid component of parasite membranes, through depression of CTP:choline-phosphate cytidylyltransferase translocation to membranes. [2]

Glycosylphosphatidylinositol (GPI) Anchor Interference: The drug perturbs the biosynthesis of alkyl-anchored glycolipids and glycoproteins, including GPI anchors that are critical for membrane protein attachment and function in Leishmania. [3]

Sphingomyelin Metabolism Alteration: Evidence suggests this compound inhibits sphingomyelin biosynthesis, leading to accumulation of pro-apoptotic ceramide, a known mediator of programmed cell death in eukaryotic systems. [2]

Immunomodulatory Effects

Beyond direct parasiticidal activity, this compound demonstrates significant host-directed immunomodulatory properties that enhance anti-leishmanial efficacy:

Th1 Response Polarization: this compound promotes a protective immune response by enhancing type 1 T-helper (Th1) cytokine production, particularly increasing interferon-gamma (IFN-γ) and interleukin-12 (IL-12) levels, which are crucial for controlling intracellular Leishmania infections. This polarization occurs through inhibition of phosphatidylinositol 3-kinase (PI3K)-dependent phosphorylation in macrophages while simultaneously increasing protein kinase C dependence. [4]

Antibody Isotype Switching: Treatment with this compound facilitates class switching from immunoglobulin G1 (IgG1) to IgG2, a transition associated with infection resolution and protective immunity in leishmaniasis. [4]

The following table summarizes the key molecular targets of this compound in Leishmania parasites:

Table: Key Molecular Targets of this compound in Leishmania Parasites

| Target Category | Specific Target/Pathway | Biological Consequence |

|---|---|---|

| Calcium Homeostasis | Mitochondrial calcium regulation | Calcium overload, loss of membrane potential |

| Acidocalcisome function | Disrupted calcium storage and release | |

| Sphingosine-sensitive Ca²⁺ channels | Uncontrolled calcium influx | |

| Membrane/Lipid Metabolism | Phosphatidylcholine biosynthesis | Membrane dysfunction and destabilization |

| GPI anchor biosynthesis | Impaired membrane protein localization | |

| Sphingomyelin metabolism | Pro-apoptotic ceramide accumulation | |

| Oxidative Metabolism | Mitochondrial electron transport | ROS generation, metabolic collapse |

| Immunomodulation | Macrophage PI3K/PKC signaling | Enhanced Th1 cytokine production |

Oxidative Stress Mechanisms

Emerging evidence indicates that this compound also disrupts the redox balance within Leishmania parasites:

Mitochondrial ROS Generation: The drug induces reactive oxygen species (ROS) production through mitochondrial dysfunction, creating oxidative stress that damages cellular macromolecules and triggers apoptotic signaling. [5]

Antioxidant System Inhibition: Combined inhibition of key antioxidant defense enzymes like iron superoxide dismutase (FeSODA) and trypanothione reductase (TryR) produces synergistic anti-leishmanial effects, suggesting this compound may sensitize parasites to oxidative damage. [5]

Experimental Evidence of Apoptosis-like Death

The apoptosis-inducing capacity of this compound has been extensively documented across multiple Leishmania species through characteristic morphological and biochemical markers.

Universal Apoptotic Markers in Leishmania

Studies conducted on various Leishmania species have consistently demonstrated that this compound induces death with classic apoptotic features:

Phosphatidylserine Externalization: Exposure of phosphatidylserine on the outer leaflet of the plasma membrane, detected by annexin V-binding, represents an early apoptotic marker consistently observed in this compound-treated parasites. [2] [6] [7]

Nuclear Condensation and DNA Fragmentation: Promastigotes treated with this compound exhibit chromatin condensation and oligonucleosomal DNA fragmentation, evidenced by propidium iodide staining, TUNEL assay positivity, and distinctive DNA laddering patterns on agarose gel electrophoresis. [3] [6] [7]

Mitochondrial Dysfunction: Treatment results in loss of mitochondrial membrane potential, disrupted electron transport, and release of cytochrome c into the cytosol—cardinal features of mitochondrial-mediated apoptosis. [8]

Morphological Changes: Parasites undergo progressive cell shrinkage, a characteristic structural alteration of apoptotic cells, observed across species including L. donovani, L. amazonensis, L. major, and L. tropica. [3] [7]

Species-Specific Sensitivity Variations

Research has revealed significant differences in this compound sensitivity across Leishmania species, potentially reflecting variations in drug uptake, metabolism, or activation of death pathways:

Table: this compound Sensitivity Across Leishmania Species and Stages

| Species | Life Stage | IC₅₀/ED₅₀ (μM) | Experimental Model | Reference |

|---|---|---|---|---|

| L. donovani | Promastigote | 4.8-13.1 | In vitro (72h) | [6] |

| L. major | Promastigote | 22.0 | In vitro (48h) | [7] |

| L. tropica | Promastigote | 11.0 | In vitro (48h) | [7] |

| L. major | Amastigote | 5.7 | Macrophage infection model | [7] |

| L. tropica | Amastigote | 4.2 | Macrophage infection model | [7] |

| L. donovani (Arsenite-resistant) | Promastigote | ~15.0 | In vitro (MTT assay) | [8] |

The basis for these species-dependent variations may involve differences in drug influx/efflux mechanisms, metabolic activation, or expression of drug targets. Notably, the generally lower IC₅₀ values observed in amastigotes (the mammalian stage) compared to promastigotes (the insect stage) may reflect enhanced drug accessibility or differential metabolism in the intracellular environment.

Apoptosis in Drug-Resistant Parasites

Significantly, this compound maintains efficacy against drug-resistant Leishmania strains, suggesting distinct mechanisms from conventional antileishmanial agents:

Arsenite-Resistant L. donovani: this compound effectively induces apoptosis in arsenite-resistant L. donovani promastigotes that overexpress P-glycoprotein-like transporters and display multi-drug resistance phenotypes, with only modestly increased IC₅₀ values compared to wild-type parasites (approximately 15 μM versus 4-8 μM). [8]

Mitochondrial Dysfunction in Resistant Parasites: The drug induces collapsed mitochondrial membrane potential and cytochrome c release even in resistant strains, indicating it bypasses common resistance mechanisms that affect other antileishmanial agents. [8]

The following diagram illustrates the sequential process of this compound-induced apoptosis in Leishmania:

Diagram: Sequential process of this compound-induced apoptosis in Leishmania parasites

Quantitative Analysis of this compound Efficacy

Comprehensive assessment of this compound's anti-leishmanial activity requires examination of quantitative parameters across experimental models.

Efficacy in Animal Models and Clinical Correlates

The translational potential of this compound is evidenced by its effectiveness in animal infection models and human clinical trials:

Animal Infection Models: In murine models of visceral leishmaniasis, this compound treatment achieves significant parasite burden reduction in spleen and liver tissues, with efficacy comparable to or exceeding amphotericin B. Combination therapy with immunomodulators further enhances therapeutic outcomes. [4]

Clinical Cure Rates: Human clinical trials for visceral leishmaniasis in endemic regions demonstrate final cure rates of 94-98% with oral this compound regimens, even in areas with high prevalence of antimony-resistant infections. [3] [2]

Immunocompetent vs. Immunocompromised Hosts: The drug shows reduced efficacy in immunocompromised models, highlighting the contribution of host immune responses to its overall therapeutic effect. [4]

Time- and Dose-Dependent Response Kinetics

The onset and progression of this compound-induced apoptosis follows predictable temporal patterns:

Early Apoptotic Markers: Phosphatidylserine externalization can be detected within 4-12 hours post-treatment, preceding loss of membrane integrity. [7]

Intermediate Events: Mitochondrial membrane potential collapse and cytochrome c release typically occur within 12-24 hours of drug exposure. [8]

Late Apoptotic Markers: DNA fragmentation and cell cycle arrest at sub-G0/G1 phase become prominent after 24-48 hours of continuous drug exposure. [3] [6]

Complete Cell Death: Near-complete parasite elimination is generally achieved within 48-72 hours at therapeutic concentrations. [3]

Detailed Experimental Protocols

This section provides comprehensive methodologies for investigating this compound-induced apoptosis in Leishmania parasites, representing standard approaches used in the cited literature.

Parasite Culture and Drug Treatment

Promastigote Culture Conditions:

- Maintain strains (e.g., L. donovani MHOM/80/IN/Dd8, L. major MRHO/IR/75/ER) in RPMI 1640 or Medium 199 supplemented with 10% heat-inactivated fetal bovine serum, 25 mM HEPES (pH 7.2), and appropriate antibiotics at 24-26°C. [3] [7]

- Initiate cultures at 0.5-1.0 × 10⁶ cells/mL and harvest during mid-log phase growth (approximately 96 hours, reaching 20-25 × 10⁶ cells/mL) for experiments. [3]

Drug Preparation and Treatment:

- Prepare fresh 10 mM this compound stock solutions in culture medium or sterile water before each experiment. [3] [2]

- Add this compound to cultures after 48 hours of proliferation at concentrations typically ranging from 1-100 μM, depending on species sensitivity and experimental objectives. [3] [7]

- Incubate treated and untreated control parasites for specified durations (typically 24-72 hours) at appropriate temperatures before harvesting for analysis. [3]

Amastigote-Macrophage Infection Model:

- Isplicate peritoneal macrophages from rodents or use macrophage cell lines (e.g., J774A.1) cultured in RPMI 1640 with 10% FCS at 37°C with 5% CO₂. [3] [7]

- Infect macrophage monolayers with amastigotes at a parasite-to-macrophage ratio of 10:1 to 20:1 for 3-6 hours. [3] [7]

- Remove non-internalized parasites by washing with pre-warmed PBS before adding this compound at appropriate concentrations (typically 1-30 μM). [7]

- Incubate infected, drug-treated macrophages for 24-48 hours at 32-37°C with 5% CO₂ before assessment. [7]

Assessment of Cell Viability and Proliferation

MTT Colorimetric Assay:

- Plate promastigotes (0.125-0.5 × 10⁶ cells/well) in 96-well culture plates with this compound at varying concentrations. [3] [2] [7]

- After appropriate incubation (typically 48-72 hours), add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to a final concentration of 0.25-0.4 mg/mL and incubate for 3-4 hours at 24-26°C. [3] [2]

- Centrifuge plates (6,000 × g, 10 minutes) and dissolve formazan crystals in DMSO. [3]

- Measure absorbance at 540-570 nm using a microplate reader. Calculate percentage viability as: (Aₜ - Aᵦ)/(A꜀ - Aᵦ) × 100, where Aₜ = test absorbance, A꜀ = control absorbance, and Aᵦ = blank absorbance. [3] [7]

- Determine IC₅₀ values by regression analysis of dose-response curves. [2]

Direct Cell Counting:

- Perform manual counting using Neubauer chamber or automated cell counters to assess parasite proliferation and viability. [3]

- Combine with dye exclusion methods (e.g., trypan blue) to distinguish live from dead cells. [6]

Apoptosis Detection Methods

Annexin V/Propidium Iodide Staining:

- Harvest 1-5 × 10⁶ promastigotes by centrifugation (1,400-1,600 × g, 10 minutes). [6] [7]

- Wash cells twice with cold PBS and resuspend in binding buffer. [6]

- Incubate with Alexa Fluor-conjugated annexin V and propidium iodide (PI) according to manufacturer's instructions (typically 15-20 minutes in the dark at room temperature). [6] [7]

- Analyze by flow cytometry within 1 hour, distinguishing: viable cells (annexin V⁻/PI⁻), early apoptotic (annexin V⁺/PI⁻), late apoptotic (annexin V⁺/PI⁺), and necrotic (annexin V⁻/PI⁺) populations. [6]

DNA Fragmentation Analysis:

- Agarose Gel Electrophoresis: Extract genomic DNA from 10-50 × 10⁶ cells using sarcosyl detergent lysis buffer (50 mM Tris, 10 mM EDTA, 0.5% sodium-N-lauryl sarcosine, pH 7.5) with proteinase K (100 μg/mL) overnight at 50°C. [3] [2]

- Purify DNA by phenol-chloroform-isoamyl alcohol extraction and precipitation with 0.3 M sodium acetate and ethanol. [3]

- Separate DNA fragments (10-20 μg per lane) on 1.2-1.5% agarose gels, visualize with ethidium bromide, and document using UV transillumination. [2] [6] [7]

- TUNEL Assay: Fix cells in 3% paraformaldehyde, permeabilize with 0.2% Triton X-100, and label DNA breaks using the APO-BrdU TUNEL Assay Kit according to manufacturer's instructions. [3] [6]

- Analyze by fluorescence microscopy or flow cytometry. [6]

Nuclear Morphology Assessment:

- Fix cells in 3% paraformaldehyde onto poly-L-lysine-coated slides. [3]

- Permeabilize with 0.2% Triton X-100, stain with propidium iodide (10 μg/mL) for 2 minutes, and examine by fluorescence microscopy. [3]

- Observe nuclear condensation and fragmentation as indicators of apoptosis. [3]

Cell Cycle Analysis:

- Fix 1 × 10⁶ cells in chilled 70% ethanol overnight at -20°C. [6] [7]

- Treat with DNase-free RNase (200 μg/mL) for 1 hour at 37°C. [7]

- Stain with propidium iodide (40 μg/mL) for 20 minutes in the dark at room temperature. [6] [7]

- Analyze DNA content by flow cytometry, quantifying sub-G0/G1 population representing apoptotic cells with fragmented DNA. [6]

The following diagram illustrates the key methodological workflow for assessing this compound-induced apoptosis:

Diagram: Experimental workflow for assessing this compound-induced apoptosis in Leishmania

Additional Specialized Assays

Mitochondrial Membrane Potential (ΔΨm) Assessment:

- Incubate cells with ΔΨm-sensitive dyes (e.g., JC-1, rhodamine 123) according to manufacturer's protocols. [8]

- Analyze by flow cytometry or fluorescence microscopy, noting decreased fluorescence intensity indicating mitochondrial depolarization. [8]

Cytochrome c Release Detection:

- Fractionate cells using the ApoAlert Cell Fractionation Kit to separate mitochondrial and cytosolic components. [8]

- Detect cytochrome c in cytosolic fractions by Western blotting using specific antibodies. [8]

Caspase-like Protease Activity:

- Assess caspase-like activity using the ApoAlert Caspase-3 Colorimetric Assay Kit or similar reagents. [8]

- Measure cleavage of specific colorimetric substrates (e.g., DEVD-pNA) spectrophotometrically at 405 nm. [8]

Reactive Oxygen Species (ROS) Detection:

- Load cells with ROS-sensitive fluorescent probes (e.g., H₂DCFDA, dihydroethidium) and measure fluorescence intensity by flow cytometry or fluorimetry. [5]

Research Applications and Future Directions

The detailed characterization of this compound's pro-apoptotic mechanisms enables several promising research applications and therapeutic innovations.

Combination Therapy Strategies

Rational combination approaches leverage this compound's multiple mechanisms of action:

- Dual-Target Inhibitors: Development of compounds simultaneously inhibiting key antioxidant defense enzymes (FeSODA and trypanothione reductase) shows synergistic effects with this compound. [5]

- Immunostimulatory Combinations: Pairing this compound with Th1-enhancing immunomodulators creates complementary therapeutic activities targeting both parasite and host immune response. [4]

- Calcium Homeostasis Targets: Combining this compound with other calcium-disrupting agents (e.g., amiodarone derivatives) produces enhanced anti-leishmanial efficacy through amplified calcium signaling disruption. [1]

Resistance Mechanism Investigations

Understanding potential resistance development informs drug stewardship and next-generation agents:

- Reduced Drug Accumulation: In vitro-generated this compound-resistant parasites demonstrate defective inward translocation involving a P-type lipid translocase rather than classical P-glycoprotein efflux mechanisms. [2] [8]

- Metabolic Adaptations: Resistant strains may alter phospholipid metabolism or calcium regulatory pathways to circumvent this compound's primary mechanisms. [2]

- Apoptosis Pathway Evasion: Parasites might develop resistance through modifications in apoptotic signaling components, though this remains incompletely characterized. [8]

Novel Drug Discovery Applications

This compound's multifaceted activity provides templates for future antiparasitic development:

- Calcium Homeostasis Targets: The demonstration that disrupting intracellular Ca²⁺ homeostasis effectively kills parasites identifies this pathway as valuable for novel drug discovery. [1]

- Dual-Purpose Agents: this compound's recently identified activity as a CCR5 agonist stimulating megakaryocyte differentiation suggests potential for repurposing beyond infectious diseases. [9] [10]

- Polypharmacology Approach: this compound exemplifies the therapeutic potential of agents with multiple molecular targets, inspiring development of similarly multi-targeted compounds. [5]

Conclusion

References

- 1. Unmasking the Mechanism behind this compound [mdpi.com]

- 2. This compound Induces Apoptosis-Like Death in Leishmania ... [pmc.ncbi.nlm.nih.gov]

- 3. Possible Mechanism of this compound-Mediated Death ... [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Review of Host-Mediated Activity of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel dual-target drugs against visceral ... [sciencedirect.com]

- 6. This compound induces programmed cell death in Leishmania ... [memorias.ioc.fiocruz.br]

- 7. This compound-Induced Apoptotic Cell Death on Leishmania ... [parasitol.kr]

- 8. This compound induces apoptosis in arsenite-resistant ... [sciencedirect.com]

- 9. Targeting CCR5 with this compound as a therapeutic strategy ... [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting CCR5 with this compound as a therapeutic strategy ... [sciencedirect.com]

Comprehensive Technical Guide: Miltefosine P-type ATPase Transporter LdMT in Leishmania

Introduction and Clinical Significance

Visceral leishmaniasis represents one of the most parasitic diseases affecting global health, with an estimated 50,000-90,000 new infections annually and fatal outcomes if left untreated in the majority of cases [1]. The disease is caused by protozoan parasites of the Leishmania donovani complex, which undergo a digestive life cycle transitioning between sandfly vectors and human hosts. Until the early 21st century, treatment options were limited to toxic antimonial compounds or expensive amphotericin B formulations, creating a significant therapeutic gap in endemic regions. The discovery of miltefosine (hexadecylphosphocholine) as the first oral agent effective against visceral leishmaniasis represented a breakthrough in antiparasitic chemotherapy, offering new hope for sustainable control programs [2].

This compound was initially developed as an antitumor agent for cutaneous metastases but demonstrated remarkable efficacy against Leishmania parasites during clinical trials. Its subsequent approval for visceral leishmaniasis in 2002 marked a turning point in treatment paradigms, particularly in high-burden regions like India where antimonial resistance had become widespread [3]. The clinical importance of this compound has continued to evolve, with recent strategies incorporating sequential administration of liposomal amphotericin B followed by short-course this compound treatment to enhance efficacy and reduce resistance selection [4]. However, significant challenges have emerged regarding variable efficacy across different Leishmania species, with natural resistance observed particularly in L. braziliensis strains that cause cutaneous and mucocutaneous forms of the disease [3].

Table 1: Clinical Aspects of Leishmaniasis and this compound Treatment

| Aspect | Visceral Leishmaniasis | Cutaneous Leishmaniasis |

|---|---|---|

| Primary Causative Species | L. donovani, L. infantum | L. braziliensis, L. major |

| Clinical Manifestations | Systemic infection affecting spleen, liver, bone marrow | Localized skin lesions, mucosal erosion |

| This compound Efficacy | High (94% cure rate in clinical trials) | Variable (33-88% cure rates) |

| Treatment Significance | First-line oral therapy | Limited efficacy against L. braziliensis |

| Major Resistance Concerns | Acquired resistance through point mutations | Natural resistance due to low transporter expression |

The molecular understanding of this compound's action and resistance mechanisms has advanced significantly since its introduction, with the identification of the LdMT transporter representing a cornerstone achievement in the field of parasitology and membrane transport biology. This knowledge has proven critical for monitoring resistance emergence and understanding the drug-parasite interaction at a fundamental level, providing insights that extend beyond parasitology to broader eukaryotic membrane biology [2] [3]. As combination therapies gain prominence to prolong the therapeutic lifespan of existing drugs, comprehending the structural and functional aspects of LdMT becomes increasingly important for designing next-generation chemotherapeutic approaches.

Molecular Characterization of the LdMT Transporter Complex

LdMT: A P4-type ATPase

The this compound transporter (LdMT) was identified through functional cloning approaches using L. donovani-resistant lines defective in drug uptake, representing a novel member of the P-type ATPase superfamily, specifically belonging to the P4 subfamily of aminophospholipid translocases [2]. As a P-type ATPase, LdMT shares characteristic structural features including ten transmembrane domains (TMs) with cytoplasmic exposure of both amino and carboxyl termini, and the presence of three principal cytoplasmic domains: the A (actuator) domain, P (phosphorylation) domain, and N (nucleotide-binding) domain [1] [5]. The catalytic core of LdMT contains conserved signature motifs present in all P-type ATPases, most notably the DKTGT motif which includes the aspartate residue that undergoes reversible phosphorylation during the transport cycle [1].

The structural organization of LdMT follows the general architecture of P-type ATPases, with the transmembrane domains M1-M6 forming the core transport domain that contains the substrate-binding site, while the C-terminal domains M7-M10 likely play accessory roles in regulation and stabilization [5]. The ion-binding sites are located within the intramembrane regions and alternate between cytoplasmic accessibility in the E1 conformation and extracellular accessibility in the E2 conformation, a feature that appears conserved for phospholipid substrates despite their considerably larger size compared to cation substrates of other P-type ATPases [1]. This conformational flexibility is essential for the translocation mechanism that moves phospholipids from the outer to the inner leaflet of the plasma membrane against a concentration gradient, utilizing energy derived from ATP hydrolysis.

LdRos3: The Essential β-Subunit

The functional expression of LdMT at the plasma membrane and its translocation activity strictly depend on its association with LdRos3, a member of the CDC50/Lem3 protein family that serves as the β-subunit of the transporter complex [6]. LdRos3 is a membrane protein that contains multiple transmembrane domains and appears to play crucial roles in the proper folding, stability, and trafficking of LdMT from the endoplasmic reticulum to the plasma membrane [6]. Experimental evidence demonstrates that in the absence of LdRos3, LdMT is retained intracellularly within the endoplasmic reticulum, unable to reach its destination at the plasma membrane and consequently rendering the parasite resistant to this compound [6].

The functional interdependence between LdMT and LdRos3 extends beyond protein trafficking, as modulating the expression levels of either protein independently affects the overall flippase activity, suggesting that both components could serve as the limiting factor for translocation activity in different physiological contexts [6]. This relationship mirrors that observed in other P4-ATPase systems in higher eukaryotes, where CDC50 family members serve as essential non-catalytic subunits, further supporting the conservation of fundamental mechanisms in phospholipid translocation across eukaryotic evolution. The LdMT-LdRos3 complex therefore represents a minimal functional unit for this compound uptake, with both components being indispensable for drug sensitivity in Leishmania parasites [6].

Table 2: Conserved Motifs in P-type ATPases with Relevance to LdMT

| Motif Name | Sequence | Functional Role | Location |

|---|---|---|---|

| DKTGT | D-K-T-G-T-L-T | Contains phosphorylated aspartate | Phosphorylation domain |

| PAD | P-A-D | Stabilizes E1-E2 transition | Actuator domain |

| TGES | T-G-E-S | Participates in dephosphorylation | Actuator domain |

| PEGL | P-E-G-L | Energy transduction | Transmembrane domain 4 |

| KGAPE | K-G-A-P-E | ATP binding | Nucleotide-binding domain |

| MTGD | M-T-G-D | Enzyme phosphorylation | Phosphorylation domain |

Transport Mechanism and Substrate Specificity

The LdMT-LdRos3 complex functions as an aminophospholipid translocase with the biochemical capability to internalize phosphatidylserine and phosphatidylethanolamine analogs, establishing membrane lipid asymmetry by transporting these phospholipids from the outer to the inner leaflet of the plasma membrane [2] [6]. This flippase activity follows a characteristic reaction cycle common to all P-type ATPases, alternating between E1 and E2 conformational states coupled to ATP hydrolysis and aspartyl residue phosphorylation [1] [5]. In the E1 state, the substrate-binding site displays high affinity for phospholipids and is accessible from the cytoplasmic side, while the E2 state exhibits lower affinity and extracellular accessibility [5].

This compound, as an alkylphosphocholine analog, represents a synthetic substrate for this translocation machinery, explaining its specific uptake through LdMT-LdRos3 [2]. The transport mechanism for this compound follows the general P-type ATPase cycle: under conditions of high ATP:ADP ratios, the pump undergoes autophosphorylation to form the E1P-ADP state, followed by a substantial structural rearrangement to the E2P state that reorients the substrate-binding site to the extracellular space, allowing this compound binding followed by dephosphorylation and return to the E1 state with concomitant release of the drug to the cytoplasmic side [5]. The substrate specificity of LdMT appears relatively broad for phospholipid-like structures, accounting for its ability to transport both native phospholipids and synthetic drugs like this compound, though precise structural determinants of substrate recognition remain under investigation.

Diagram 1: LdMT Transport Cycle. The diagram illustrates the conformational states and transitions during the this compound translocation process.

Resistance Mechanisms and Molecular Adaptations

Genetic Mutations in the Transporter Complex

Resistance to this compound in Leishmania parasites can arise through distinct mutations in the LdMT gene that impair transport function through different molecular mechanisms. Research has identified that single point mutations in different regions of LdMT can confer resistance not only to this compound but also to amphotericin B, leading to concerning cross-resistance patterns [4]. The specific mutations selected by this compound pressure typically result in impaired uptake of the drug, while those selected by amphotericin B exposure may alter membrane lipid composition without necessarily affecting this compound translocation rates [4]. This distinction highlights the functional complexity of LdMT mutations and their differential impacts on parasite physiology and drug sensitivity profiles.

The localization patterns of resistance-associated mutations within the LdMT protein structure provide insights into critical functional domains. For instance, mutations that disrupt the phosphorylation cycle or interfere with proper protein folding typically result in ER retention of both LdMT and LdRos3, preventing plasma membrane localization and thus drug uptake functionality [6]. Different mutations impact the trafficking efficiency of the LdMT-LdRos3 complex to varying degrees, with some allowing partial surface expression while completely abolishing transport activity, and others preventing surface expression entirely [6]. This heterogeneity in mutational effects underscores the importance of specific structural domains for different aspects of protein function, from folding and trafficking to catalytic activity and substrate recognition.

Expression Regulation and Natural Resistance

In addition to acquired resistance through point mutations, natural resistance to this compound occurs in certain Leishmania species, most notably L. braziliensis, due to markedly reduced expression of the transporter complex at the plasma membrane [3]. This phenomenon is primarily attributable to the low expression levels of the LdRos3 β-subunit, which becomes the limiting factor for functional complex formation and surface localization in these naturally resistant species [3]. Experimental evidence demonstrates that overexpression of LbRos3 in L. braziliensis significantly enhances this compound sensitivity in both promastigote and amastigote stages, confirming the critical role of expression regulation in determining natural drug susceptibility patterns [3].